molecular formula C11H8ClN3O3S B1620601 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6125-33-3

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1620601
CAS No.: 6125-33-3
M. Wt: 297.72 g/mol
InChI Key: VSELMKHRULYGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . Another synthesis method involved the reaction of p-nitroaniline with chloroacetic anhydride in toluene and sodium carbonate, yielding 2-chloro-N-p-nitrophenylacetamide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI code: 1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, acetamides, in general, are known to exhibit several biological activities . The presence of the chloro atom is believed to improve the activity of these compounds, possibly by stabilizing the molecule in the target enzyme at the site .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.61 and a monoisotopic mass of 214.014526 Da .

Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) explored the synthesis of a series of compounds similar to 2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide, revealing significant antimalarial potency against Plasmodium berghei in mice. This indicates potential use in antimalarial therapies (Werbel et al., 1986).

Anticancer Agents

Evren et al. (2019) synthesized and studied new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. They found certain compounds, including derivatives of this compound, to be effective against human lung adenocarcinoma cells (Evren et al., 2019).

Antibacterial and Antifungal Agents

Kumar et al. (2012) synthesized derivatives based on a similar structure and evaluated their antibacterial and antifungal activities. They found certain compounds to be active against bacterial strains like E. coli and S. aureus, as well as fungal strains such as C. albicans (Kumar et al., 2012).

Analgesic and Anti-inflammatory Activity

In 2020, Kumar and Mishra synthesized diphenylamine derivatives, including ones structurally related to this compound, and assessed their analgesic and anti-inflammatory activities. They found these compounds to be potent in treating pain and inflammation (Kumar & Mishra, 2020).

Anti-HIV Drug Research

A study by Oftadeh et al. (2013) explored the local molecular properties of acetamide derivatives, including those similar to this compound, as potential anti-HIV drugs. Their research focused on the reactivity of these compounds and their interactions with biological molecules, suggesting potential applications in HIV treatment (Oftadeh et al., 2013).

Optoelectronic Applications

Camurlu and Guven (2015) synthesized thiazole-containing monomers related to this compound for optoelectronic applications. Their research indicated potential uses in electronic devices due to the polymers' optical and electrochromic properties (Camurlu & Guven, 2015).

Antioxidant Activity

Koppireddi et al. (2013) synthesized a series of acetamide derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds showed notable efficacy, suggesting their potential in therapeutic applications for diseases involving oxidative stress (Koppireddi et al., 2013).

Safety and Hazards

The safety information available for this compound indicates that it is classified under GHS06 and GHS08, with the signal word "Danger" . The hazard statements include H301, H311, H331, and H341 . Precautionary statements include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

Future Directions

Further studies are needed to investigate the potential of this molecule. This includes more thorough analysis of its antibacterial action, cytotoxicity, and pharmacokinetic profile . The optimization of the effects of antibacterial drugs through combination with this compound also warrants further investigation .

Properties

IUPAC Name

2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c12-5-10(16)14-11-13-9(6-19-11)7-2-1-3-8(4-7)15(17)18/h1-4,6H,5H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSELMKHRULYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368395
Record name 2-Chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-33-3
Record name 2-Chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.